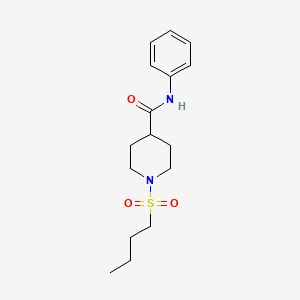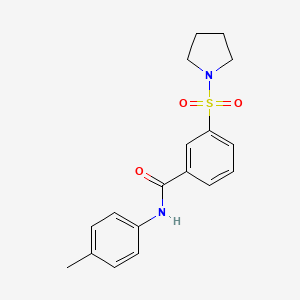![molecular formula C11H14N4S B5537362 3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, starting from various precursors such as hydrazones, amines, and carbon disulfide under basic conditions, followed by specific modifications like S-benzylation to introduce desired functional groups. For example, the synthesis of triazole compounds can be achieved via a reduction process involving NaBH4 or through reactions with different aliphatic or aromatic primary amines without any solvent, highlighting the versatility and adaptability of synthesis strategies for these compounds (叶姣 et al., 2015; A. Kaneria et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction, revealing intricate details such as crystal system, space group, and molecular dimensions. For instance, studies have shown that these compounds can crystallize in various systems with specific space groups, forming complex three-dimensional networks stabilized by hydrogen bonds and other intermolecular interactions, which play a crucial role in their stability and reactivity (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo a range of chemical reactions, including but not limited to, cyclization, alkylation, and condensation, leading to the formation of complex structures with various substituents. These reactions are often facilitated by conditions such as mechanochemical synthesis or the presence of catalysts like iodine, highlighting the chemical versatility of these compounds. The reactivity of these compounds can be significantly influenced by the nature of substituents and reaction conditions, leading to a wide array of potential products with diverse chemical properties (Zhengkai Chen et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," demonstrating significant antimicrobial properties. These compounds are synthesized through reactions of various ester ethoxycarbonylhydrazones with primary amines. Some of these newly synthesized compounds have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Antitumor Activity
Derivatives of triazole, including those structurally similar to the compound , have been explored for their antitumor properties. A study highlighted the synthesis, crystal structure, and antitumor activity of a particular derivative, providing insights into its potential as a therapeutic agent against cancer cell lines (Ye Jiao et al., 2015).
Insecticidal Activity
Research into tetrazole-linked triazole derivatives, including compounds with similarities to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," has shown that these compounds possess significant insecticidal activity. The structural modification and synthesis of these derivatives have been guided by the aim to develop effective insecticides against specific pests (Maddila et al., 2015).
Antimicrobial Derivatives Synthesis
Another study focused on the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showcasing the potential of these compounds in antimicrobial applications. These derivatives were characterized and screened for their activity against various bacterial and fungal strains, further underscoring the versatility of triazole compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Propiedades
IUPAC Name |
3-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-5-3-4-6-10(8)7-16-11-14-13-9(2)15(11)12/h3-6H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMFEMJRSIWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)
![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)
![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)
![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)
![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)
![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)